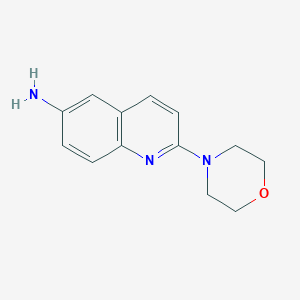

2-(4-morpholinyl)-6-Quinolinamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

648423-84-1 |

|---|---|

Molecular Formula |

C13H15N3O |

Molecular Weight |

229.28 g/mol |

IUPAC Name |

2-morpholin-4-ylquinolin-6-amine |

InChI |

InChI=1S/C13H15N3O/c14-11-2-3-12-10(9-11)1-4-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2 |

InChI Key |

YCSQPEOFNQDTGK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Morpholinyl 6 Quinolinamine

Strategic Approaches to Quinoline (B57606) Core Functionalization

The formation of the quinoline nucleus is a critical step in the synthesis of 2-(4-morpholinyl)-6-quinolinamine. Various methods have been developed for the construction of this bicyclic heterocycle, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Oxidative Annulation and Cyclization Strategies for Quinoline Nucleus Formation

Oxidative annulation has emerged as a powerful tool for quinoline synthesis, often proceeding through C-H bond activation and subsequent cyclization. mdpi.com These methods offer high atom economy and can be catalyzed by various transition metals. For instance, rhodium-catalyzed oxidative annulation of pyridines with alkynes has been shown to produce quinoline derivatives through a twofold C-H activation process. snnu.edu.cn The selectivity of these reactions can be dependent on the oxidant used. snnu.edu.cn Similarly, copper and palladium catalysts have been employed in the oxidative cyclization of aromatic enamines with alkynes or alkenes, facilitated by visible light photoredox catalysis, to yield multi-substituted quinolines. researchgate.netias.ac.in

Another approach involves the K₂S₂O₈-promoted oxidative annulation of anilines and aryl ketones, with DMSO serving as a methine equivalent, to generate 4-arylquinolines. organic-chemistry.org This method proceeds via a cascade of reactions including the formation of a sulfenium ion, followed by C-N and C-C bond formation and cyclization. researchgate.net

The table below summarizes various oxidative annulation strategies for quinoline synthesis.

| Catalyst/Promoter | Reactants | Key Features |

| Rhodium complexes | Pyridines, Alkynes | Twofold C-H activation, oxidant-dependent selectivity. snnu.edu.cn |

| Copper/Palladium | Aromatic enamines, Alkynes/Alkenes | Visible light photoredox catalysis, mild conditions. researchgate.netias.ac.in |

| K₂S₂O₈ | Anilines, Aryl ketones, DMSO | Cascade reaction, DMSO as a methine source. researchgate.netorganic-chemistry.org |

Multicomponent Reactions for Quinoline Scaffold Construction

Multicomponent reactions (MCRs) provide an efficient and convergent pathway to complex molecules like quinolines from simple starting materials in a single step. rsc.orgrsc.org The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-established MCR for synthesizing tetrahydroquinolines, which can be subsequently oxidized to quinolines. mdpi.com Variations of the Povarov reaction, such as those catalyzed by iodine, allow for the direct synthesis of quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com

The Friedländer annulation, another classic method, can be adapted into a multicomponent format. For example, a bismuth triflate-catalyzed reaction of acetals, aromatic amines, and alkynes provides a mild and efficient route to a variety of quinolines. researchgate.net These MCRs are highly valued for their ability to rapidly generate molecular diversity. rsc.orgrsc.org

The following table highlights different multicomponent reactions used for quinoline synthesis.

| Reaction Name | Reactants | Catalyst/Conditions |

| Povarov Reaction | Aryl amines, Aldehydes, Activated alkenes | Iodine-catalyzed for direct quinoline synthesis. mdpi.com |

| Friedländer-type MCR | Acetals, Aromatic amines, Alkynes | Bismuth triflate-catalyzed, mild conditions. researchgate.net |

| MCR | Anilines, Aldehydes, Alkynes | Zinc(II) triflate-catalyzed, solvent-free. nih.gov |

Post-Synthetic Modification of Quinoline Ring Systems

Post-synthetic modification allows for the introduction of functional groups onto a pre-formed quinoline ring. This strategy is particularly useful for accessing specific substitution patterns. For instance, the direct C-H functionalization of quinolines using transition metal catalysis has become a significant area of research. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce amino groups at specific positions on the quinoline ring. youtube.com

Furthermore, the modification of existing substituents on the quinoline ring is a viable approach. For example, a synthesized quinoline-4-carboxylic acid can be converted to a carboxamide, which then undergoes a Grignard reaction to yield a ketone intermediate. nih.gov This ketone can be further elaborated to introduce desired functionalities.

Introduction of the 4-Morpholinyl Moiety

Once the quinoline core is established, the next crucial step is the introduction of the morpholinyl group at the 2-position. This is typically achieved through amination reactions.

Nucleophilic Aromatic Substitution (SNAr) for Amine Introduction

Nucleophilic aromatic substitution (SNAr) is a common method for introducing amines onto an activated aromatic ring. In the context of synthesizing this compound, a precursor such as 2-chloro-6-nitroquinoline (B1366723) would be a suitable substrate. The electron-withdrawing nitro group at the 6-position activates the quinoline ring towards nucleophilic attack. The reaction with morpholine (B109124) would proceed via an SNAr mechanism, where the morpholine nitrogen attacks the C2 position, leading to the displacement of the chloride leaving group. mdpi.com The nitro group can then be reduced to the desired amino group in a subsequent step. nih.gov The regioselectivity of SNAr on substituted quinazolines, a related heterocyclic system, has been studied, and it is generally found that the 4-position is more susceptible to nucleophilic attack than the 2-position. mdpi.com However, the specific substitution pattern and reaction conditions can influence the outcome for quinolines.

A study on the synthesis of a related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, involved the reaction of 6-bromo-4-chloro-3-nitroquinoline (B1343797) with an aniline (B41778) derivative, demonstrating the feasibility of SNAr at the 4-position of a quinoline ring. researchgate.net

Transition-Metal-Catalyzed Amination Protocols (e.g., C-H/N-H Cross-Coupling)

Transition-metal-catalyzed cross-coupling reactions offer a powerful alternative for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a versatile method for coupling amines with aryl halides or triflates. youtube.com To synthesize this compound, a 2-halo-6-aminoquinoline derivative (or a protected amino derivative) could be coupled with morpholine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. youtube.com

Direct C-H amination is an even more atom-economical approach, avoiding the need for pre-functionalization of the quinoline ring with a halogen. Nickel-catalyzed oxidative C-H amination of quinoline N-oxides with alicyclic amines like morpholine has been reported. acs.org The N-oxide group acts as a directing group and can be subsequently removed. acs.org This method provides a direct route to ortho-aminated quinolines. acs.org

The following table provides an overview of amination protocols for introducing the morpholinyl group.

| Method | Substrate | Reagent | Catalyst/Conditions | Key Features |

| SNAr | 2-Chloro-6-nitroquinoline | Morpholine | Base | Stepwise introduction of morpholine and reduction of the nitro group. mdpi.comnih.gov |

| Buchwald-Hartwig Amination | 2-Halo-6-aminoquinoline | Morpholine | Palladium catalyst, phosphine ligand, base | Versatile C-N bond formation. youtube.com |

| C-H Amination | Quinoline N-oxide | Morpholine | Nickel catalyst, oxidant | Direct amination, N-oxide as a directing group. acs.org |

Regioselective Functionalization at the C-6 Position of the Quinoline Ring System

The introduction of the amine group at the C-6 position of the 2-morpholinyl quinoline scaffold is a critical step that requires high regioselectivity. Two primary strategies have proven effective: directed ortho metalation and the use of halogenated precursors.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of quinoline chemistry, a directing group can guide the deprotonation of a specific ortho-proton by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with an electrophile to introduce a new functional group.

For the synthesis of 6-aminoquinoline (B144246) derivatives, a directing group at the C-5 or C-7 position could potentially be used to functionalize the C-6 position. However, this approach is less common for C-6 functionalization compared to other positions on the quinoline ring due to the electronic properties of the system. Research has more frequently focused on directing groups that facilitate functionalization at C-2, C-3, or C-8. The development of novel directing groups or catalytic systems could enhance the utility of DoM for C-6 functionalization in the future.

Functionalization via Pre-functionalized Halogenated Quinoline Precursors

A more prevalent and highly effective method for introducing functionality at the C-6 position involves the use of a pre-functionalized 6-haloquinoline intermediate. This approach leverages the versatility of transition-metal-catalyzed cross-coupling reactions. The general strategy involves the initial synthesis of a 2-morpholinyl-6-haloquinoline, followed by the introduction of the amino group via a carbon-nitrogen (C-N) bond-forming reaction.

The key step is typically a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. In this case, a 6-bromo or 6-chloro-2-(4-morpholinyl)quinoline would be reacted with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst and a suitable ligand.

Researchers have extensively studied catalyst systems to optimize this transformation for quinoline substrates. The choice of ligand is crucial for achieving high yields and preventing side reactions. Commonly used ligands include bulky, electron-rich phosphines such as XPhos, SPhos, and RuPhos.

Table 1: Representative Conditions for Buchwald-Hartwig Amination on Haloquinolines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | >90 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 85-95 |

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | t-BuOH | 80 | >90 |

This table presents typical conditions reported for the amination of various haloquinolines and serves as a general guide. Specific conditions for 2-(4-morpholinyl)-6-haloquinoline may vary.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, sustainable, and scalable processes. This has led to the adoption of advanced techniques like microwave-assisted synthesis and flow chemistry, as well as the development of more active and selective catalysts.

Microwave-Assisted Synthesis and Flow Chemistry Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinolines. The rapid heating provided by microwave irradiation can significantly reduce reaction times for key steps like nucleophilic aromatic substitution (SNAr) to install the morpholine group or the final Buchwald-Hartwig amination. For instance, an SNAr reaction that might take several hours under conventional heating could potentially be completed in minutes using a microwave reactor.

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated, multi-step synthesis. The synthesis of this compound could be adapted to a flow process. For example, a packed-bed reactor containing a solid-supported palladium catalyst could be used for the C-N coupling step, allowing for easy separation of the product from the catalyst and continuous production.

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The development of highly efficient and selective catalysts is paramount for the synthesis of complex molecules like this compound. For the crucial C-N bond-forming steps, research has focused on creating palladium catalysts with ligands that promote high turnover numbers and operate under milder conditions.

Recent advancements include the development of catalysts that are effective for coupling with less reactive aryl chlorides, which are more cost-effective and readily available than the corresponding bromides or iodides. Furthermore, there is a growing interest in replacing palladium with more earth-abundant and less toxic metals like copper or nickel for C-N cross-coupling reactions. While palladium catalysis remains the gold standard for its reliability and broad substrate scope, copper-catalyzed Ullmann-type couplings represent a classic and often cost-effective alternative for the amination of aryl halides.

The pursuit of "green" chemistry principles also drives catalyst development towards systems that can operate in more environmentally benign solvents, such as water or ethanol (B145695), and at lower catalyst loadings to minimize metal contamination in the final product.

Chemical Reactivity and Mechanistic Investigations of 2 4 Morpholinyl 6 Quinolinamine

Electron Density Distribution and Site Selectivity

The distribution of electrons in the 2-(4-morpholinyl)-6-quinolinamine molecule is non-uniform, leading to specific sites of high and low reactivity. The quinoline (B57606) ring system itself is composed of two fused rings with distinct electronic properties: a relatively electron-deficient pyridine (B92270) ring and a more electron-rich benzene (B151609) ring. numberanalytics.comyoutube.com Superimposed on this are the powerful electron-donating effects of the amino group at the 6-position and the morpholinyl group at the 2-position.

Both the amino and morpholinyl groups are classified as activating groups, meaning they increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. wikipedia.orglibretexts.org This activation stems from the donation of lone pair electrons from the nitrogen atoms into the quinoline ring through a resonance effect (+M). This effect is significantly stronger than the electron-withdrawing inductive effect (-I) that arises from the electronegativity of the nitrogen atoms. libretexts.orglibretexts.org

The amino group (-NH₂) is a potent activating group due to the strong resonance donation from its nitrogen lone pair. rsc.orgresearchgate.net The morpholinyl group, while also a strong activator, has its electron-donating capacity slightly tempered. The presence of the electronegative oxygen atom in the morpholine (B109124) ring withdraws some electron density from the nitrogen, making it less basic and nucleophilic compared to a simple secondary amine like piperidine. wikipedia.org This inductive pull likely results in the morpholinyl group being a slightly weaker activator than a comparable dialkylamino substituent.

The combined electron-donating effects of these two groups overwhelmingly enrich the quinoline system, particularly the carbocyclic (benzene) ring. The pyridine ring's electron deficiency, caused by the electronegative quinoline nitrogen, is somewhat mitigated by the attached morpholinyl group but remains the more electron-poor of the two rings. researchgate.net

Site selectivity for chemical reactions is a direct consequence of this electron distribution. The positions with the highest electron density will be the most attractive to electrophiles, while electron-deficient sites will be targets for nucleophiles.

Table 1: Predicted Electronic Effects of Substituents on the Quinoline Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring |

| Amino (-NH₂) | 6 | Weakly deactivating | Strongly activating | Strongly activating |

| Morpholinyl | 2 | Moderately deactivating | Strongly activating | Strongly activating |

| Quinoline N | 1 | Strongly deactivating | - | Deactivating (pyridine ring) |

Electrophilic Aromatic Substitution Pathways on the Quinoline System

Given the highly activated nature of the quinoline ring system in this compound, it is expected to be highly reactive towards electrophilic aromatic substitution (EAS).

As established, both the amino and morpholinyl groups are strong activating substituents. wikipedia.orglibretexts.org They function by donating electron density into the aromatic π-system, which stabilizes the positively charged intermediate (the σ-complex or Wheland intermediate) formed during electrophilic attack. organicchemistrytutor.com This stabilization lowers the activation energy of the reaction, leading to a faster rate of substitution compared to unsubstituted quinoline or even benzene.

The amino group at position 6 strongly activates the benzenoid ring. The morpholinyl group at position 2 primarily influences the pyridine ring, but its activating effects can also be transmitted throughout the fused system. The cumulative effect of these two powerful electron-donating groups renders the entire heterocyclic system highly nucleophilic.

The directing effects of the substituents determine the position of electrophilic attack. Both amino and morpholinyl groups are ortho-, para-directors. wikipedia.orglibretexts.orgyoutube.com This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

In the case of this compound, the directing effects are as follows:

The amino group at C6 directs incoming electrophiles to the C5 (ortho) and C7 (ortho) positions. The para position is occupied by the fusion of the pyridine ring.

The morpholinyl group at C2 directs towards the C3 (ortho) position. The other ortho position is the ring nitrogen.

Simultaneously, the inherent reactivity of the quinoline ring favors electrophilic substitution on the more electron-rich benzene ring at positions 5 and 8. numberanalytics.comtutorsglobe.com

Combining these factors, the most likely sites for electrophilic attack are C5 and C7. The C5 position is ortho to the powerful amino activating group and is a canonical position for EAS on the quinoline ring. The C7 position is also ortho to the amino group. The C3 position, while activated by the morpholinyl group, is on the more electron-deficient pyridine ring, making it a less probable site for attack compared to the positions on the benzenoid ring. Therefore, a mixture of 5- and 7-substituted products would be the expected outcome, with the precise ratio influenced by steric hindrance and the specific reaction conditions.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Activation by -NH₂ (C6) | Activation by Morpholinyl (C2) | Inherent Quinoline Reactivity | Predicted Outcome |

| C3 | - | Ortho | Low | Minor Product |

| C4 | - | - | Low | Unlikely |

| C5 | Ortho | - | High | Major Product |

| C7 | Ortho | - | Moderate | Major Product |

| C8 | - | - | High | Possible Minor Product |

Nucleophilic Reactions at the Quinoline and Morpholine Centers

The nitrogen atom of the quinoline ring (N1) possesses a lone pair of electrons and is basic. It can readily react with acids to form quinolinium salts. researchgate.netquimicaorganica.org It is also a nucleophilic center and can undergo reactions such as alkylation with alkyl halides or acylation with acyl chlorides to form the corresponding N-alkyl or N-acyl quinolinium salts. quimicaorganica.org The formation of N-oxides by reaction with peracids is another characteristic reaction of the quinoline nitrogen. quimicaorganica.org

The nitrogen atom of the morpholine ring behaves as a typical secondary amine, although its nucleophilicity and basicity are reduced by the electron-withdrawing effect of the ether oxygen. wikipedia.org It can be protonated by acids and can undergo alkylation, acylation, and sulfonylation reactions. Notably, secondary amines like morpholine are known to react with nitrosating agents (e.g., nitrous acid) to form N-nitrosamines. nih.gov

The ether oxygen of the morpholine ring is generally unreactive. Its lone pairs are less available for donation compared to the nitrogen, and it does not typically participate in reactions under standard conditions. However, under forcing conditions, such as collision-induced dissociation in mass spectrometry, the morpholine ring can undergo fragmentation involving the C-O bond. nih.gov

Redox Chemistry and Electrochemical Behavior

Oxidation Potentials and Processes

There is no available data from cyclic voltammetry or other electrochemical techniques to define the oxidation potentials of this compound. Research has not yet detailed the processes involved in its electrochemical or chemical oxidation, such as the number of electrons transferred or the identity of the resulting oxidized species.

Reductive Transformations

Specific studies on the reductive transformations of this compound are absent from the current body of scientific literature. The conditions, reagents, or electrochemical potentials required for its reduction have not been determined.

Fundamental Reaction Mechanisms and Kinetics

Elucidation of Reaction Pathways

No mechanistic studies have been published that elucidate the specific reaction pathways for transformations involving this compound. The roles of the morpholine and quinolinamine moieties in directing reaction outcomes have not been experimentally investigated for this particular compound.

Kinetic Studies of Key Transformations

Kinetic data, including reaction rates, rate constants, and activation energies for any key transformations of this compound, are not available. Such studies are essential for understanding the dynamics of its chemical reactions.

Theoretical and Computational Investigations on 2 4 Morpholinyl 6 Quinolinamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of a molecule from first principles.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 2-(4-morpholinyl)-6-Quinolinamine, DFT would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the electronic structure, such as the distribution of electrons and the energies of molecular orbitals. Studies on various quinoline (B57606) derivatives have successfully used DFT to understand their structure and properties. nih.govarabjchem.org

Ab initio methods are a class of quantum chemistry methods that are based on fundamental principles without the use of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structure information. For a molecule of this size, such calculations would be computationally demanding but could serve as a benchmark for less expensive methods.

Molecular Orbital Analysis

The behavior and reactivity of a molecule are largely governed by its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For many organic molecules, the distribution of the HOMO and LUMO across the molecular framework helps to predict sites of electrophilic and nucleophilic attack. For instance, in studies of other quinoline derivatives, the HOMO and LUMO distributions have been visualized to understand their electronic transitions and reactivity. nih.gov

The distribution of electrical charge within a molecule is not uniform. A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting how a molecule will interact with other molecules, for example, in identifying sites for hydrogen bonding and other non-covalent interactions. For similar molecules, MEP maps have been used to identify reactive sites for electrophilic and nucleophilic attack. nih.gov

Coordination Chemistry and Ligand Properties of 2 4 Morpholinyl 6 Quinolinamine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(4-morpholinyl)-6-Quinolinamine would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes

Transition metals are known to form a wide variety of complexes with nitrogen-containing heterocyclic ligands. The synthesis of transition metal complexes of this compound would likely follow established procedures, such as refluxing a solution of the ligand and a transition metal salt (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, zinc, etc.) in a solvent like ethanol (B145695) or methanol. researchgate.netnih.gov

The characterization of these complexes would involve techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N, C-N, and N-H bonds upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR can provide detailed information about the ligand's structure in the coordination sphere.

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which can help in assigning the geometry and oxidation state of the metal ion.

Table 1: Hypothetical Characterization Data for Transition Metal Complexes of this compound

| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) (Δν) |

| [Cu(L)₂Cl₂] | Green | 15.2 | 1.85 | ν(C=N): -15, ν(N-H): -30 |

| [Ni(L)₂Cl₂] | Pale Green | 12.8 | 3.10 | ν(C=N): -12, ν(N-H): -28 |

| [Co(L)₂Cl₂] | Blue | 14.5 | 4.50 | ν(C=N): -14, ν(N-H): -32 |

| [Zn(L)₂Cl₂] | White | 11.9 | Diamagnetic | ν(C=N): -10, ν(N-H): -25 |

L = this compound. Data is hypothetical and for illustrative purposes.

Main Group Metal Complexes

Main group metals can also form stable complexes with quinoline-based ligands. The synthesis would be similar to that of transition metal complexes. Characterization would rely heavily on NMR spectroscopy (for metals like Sn, Pb) and IR spectroscopy to elucidate the coordination environment.

Electronic and Structural Properties of Coordination Compounds

The electronic properties of the coordination compounds of this compound would be influenced by the nature of the metal ion and the geometry of the complex. For instance, copper(II) complexes might exhibit square planar or distorted octahedral geometries, while cobalt(II) complexes could be tetrahedral or octahedral. researchgate.net

Influence of Coordination on Ligand Electronic Structure

Information regarding the influence of metal coordination on the electronic structure of this compound is not available in the current body of scientific literature. For related quinoline-based ligands, coordination to a metal ion typically occurs through the quinoline (B57606) nitrogen and another donor atom, leading to the formation of a chelate ring. This interaction invariably alters the electronic distribution within the ligand, which can be observed through various spectroscopic techniques. However, without experimental data for the specific compound , no definitive statements can be made.

Spectroscopic Signatures and X-ray Crystallography of Metal Complexes

No published spectroscopic data (such as NMR, IR, or UV-Vis) or X-ray crystallographic structures for metal complexes of this compound could be located. Such data is essential for confirming the coordination mode, geometry, and bond characteristics of any new metal complex. While studies on other quinoline derivatives provide examples of their coordination behavior, these cannot be directly extrapolated to the title compound without experimental verification. mdpi.comnih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(4-morpholinyl)-6-quinolinamine, and how can reaction conditions be optimized for yield?

- Answer : Synthesis typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling to introduce the morpholinyl group. For example, substituting bromine at the 6-position of quinoline with morpholine derivatives under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) can yield the target compound . Optimizing reaction time (e.g., 12–24 hours), temperature (80–100°C), and molar ratios (1:1.2 quinoline:morpholine derivative) improves yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. What analytical techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns and purity, with quinoline protons resonating at δ 8.5–9.0 ppm and morpholinyl protons at δ 3.5–4.0 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₄N₃O). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What safety protocols should be followed when handling this compound in the lab?

- Answer : While specific toxicity data for this compound is limited, structurally similar quinoline derivatives require precautions:

- Use PPE (gloves, goggles, lab coats).

- Avoid inhalation (work in fume hoods) and skin contact (wash with soap/water if exposed).

- Store in sealed containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How does the 4-morpholinyl substituent at the 2-position influence the compound’s interaction with biological targets (e.g., kinases or nucleic acids)?

- Answer : The morpholinyl group enhances solubility and hydrogen-bonding capacity, potentially improving binding to ATP pockets in kinases (e.g., PI3K/AKT pathway). Computational docking (AutoDock Vina) and Surface Plasmon Resonance (SPR) can quantify binding affinity (KD values). Compare with non-morpholinyl analogs to isolate the substituent’s effect .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.

- X-ray Crystallography : Resolve ambiguities with single-crystal structures.

- Alternative Synthesis Routes : Validate via independent pathways (e.g., Gould–Jacob quinoline synthesis) .

Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions for in vitro assays?

- Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 3–10, 37°C) and monitor degradation via HPLC.

- Thermal Stability : Heat samples (40–80°C) and track decomposition kinetics. Use Arrhenius plots to predict shelf life. Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., bioavailability, CYP450 interactions)?

- Answer : Use QSAR models (SwissADME, pkCSM) to estimate logP (lipophilicity), CYP3A4 inhibition risk, and blood-brain barrier permeability. Validate with in vitro assays (Caco-2 permeability, microsomal stability) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.